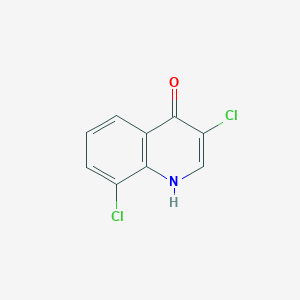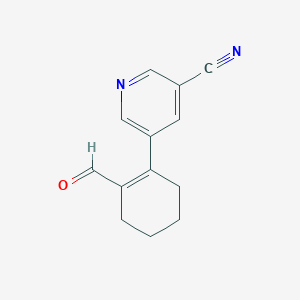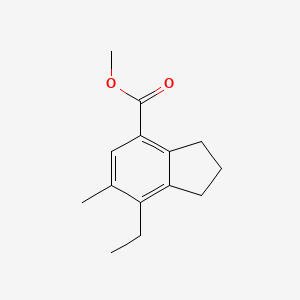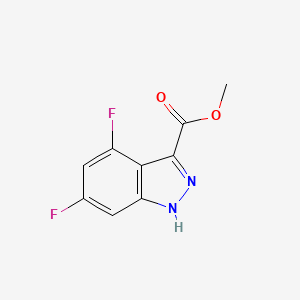
3-Amino-N,N-dimethyl-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N,N-dimethyl-1-naphthamide is an organic compound that belongs to the class of naphthamide derivatives This compound is characterized by the presence of an amino group and two methyl groups attached to the nitrogen atom of the naphthamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-dimethyl-1-naphthamide typically involves the coupling of commercially available 6-hydroxy-1-naphthoic acid with various anilines in the presence of N,N-Diisopropylethylamine (DIPEA) and propylphosphonic anhydride (T3P) in tetrahydrofuran (THF) solvent at room temperature for 12 hours . This method yields the target compound with high purity and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring stringent quality control measures to produce the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-N,N-dimethyl-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalimide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted naphthamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions include various naphthalimide derivatives, amine derivatives, and substituted naphthamides, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
3-Amino-N,N-dimethyl-1-naphthamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Amino-N,N-dimethyl-1-naphthamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as a competitive and reversible inhibitor of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes.
Molecular Docking: Molecular docking studies have shown that the compound fits well into the enzyme active sites, forming stable interactions that inhibit enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-1-naphthamide: Lacks the amino group, resulting in different chemical properties and reactivity.
3-Amino-1-naphthamide: Lacks the dimethyl groups, leading to variations in its biological activity and applications.
N,N-Dimethyl-3-amino-1-propanesulfonate: Contains a sulfonate group, which significantly alters its chemical behavior and applications.
Uniqueness
3-Amino-N,N-dimethyl-1-naphthamide is unique due to the presence of both the amino group and the dimethyl groups on the naphthamide structure. This combination imparts distinct chemical properties, making it a versatile compound for various scientific research applications.
Propiedades
Fórmula molecular |
C13H14N2O |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
3-amino-N,N-dimethylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C13H14N2O/c1-15(2)13(16)12-8-10(14)7-9-5-3-4-6-11(9)12/h3-8H,14H2,1-2H3 |
Clave InChI |
RWJJVKABRRDBPK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC(=CC2=CC=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11889274.png)






![4-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11889300.png)
![7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B11889308.png)


